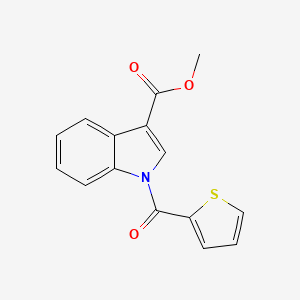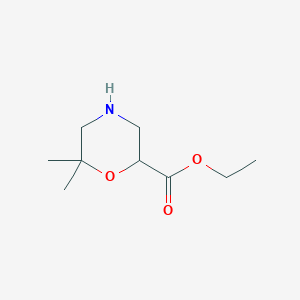
Ethyl 6,6-dimethylmorpholine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6,6-dimethylmorpholine-2-carboxylate, also known as DDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDM is a cyclic tertiary amine, which is widely used as a catalyst in organic synthesis reactions. In
作用机制
The mechanism of action of Ethyl 6,6-dimethylmorpholine-2-carboxylate as a catalyst involves the formation of a reactive intermediate, which undergoes various transformations to produce the desired product. This compound acts as a Lewis base, which activates the substrate by coordinating with the carbonyl group. The resulting intermediate undergoes various transformations, including ring-opening, cyclization, and rearrangement reactions, to produce the final product.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that this compound can cause mild irritation to the skin and eyes upon contact. Furthermore, this compound has been shown to have no significant effects on the biochemical and physiological processes in living organisms.
实验室实验的优点和局限性
Ethyl 6,6-dimethylmorpholine-2-carboxylate has several advantages as a catalyst, including its high efficiency, selectivity, and ease of handling. Additionally, this compound is readily available and relatively inexpensive, making it an attractive option for laboratory experiments. However, this compound has some limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity. Moreover, this compound requires careful handling and storage to prevent degradation.
未来方向
The potential applications of Ethyl 6,6-dimethylmorpholine-2-carboxylate in various fields provide ample opportunities for future research. One possible direction is the development of novel this compound-based catalysts with improved efficiency and selectivity. Additionally, this compound can be used as a scaffold for the development of new drugs with improved pharmacological properties. Moreover, this compound can be used in the preparation of functional materials with unique properties, including stimuli-responsive materials and optoelectronic devices.
Conclusion:
In conclusion, this compound is a highly efficient and selective catalyst with potential applications in various fields. The synthesis method of this compound involves a multi-step process, and its mechanism of action involves the formation of a reactive intermediate. This compound has been extensively studied for its potential applications in organic synthesis, drug discovery, and material science. Furthermore, this compound has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. The potential applications of this compound provide ample opportunities for future research, including the development of novel catalysts, drugs, and functional materials.
合成方法
Ethyl 6,6-dimethylmorpholine-2-carboxylate is synthesized through a multi-step process involving the reaction of ethyl-2-bromoacetate with 2-amino-2-methyl-1-propanol to produce ethyl 2-(2-hydroxy-2-methylpropyl) acetate. The intermediate is then treated with sodium hydride and 1,3-dimethyl-2-imidazolidinone to produce this compound.
科学研究应用
Ethyl 6,6-dimethylmorpholine-2-carboxylate has been extensively studied for its potential applications in various fields such as organic synthesis, drug discovery, and material science. This compound is a highly efficient and selective catalyst for the synthesis of various organic compounds, including β-lactams, pyrazolines, and pyrimidines. Additionally, this compound has been used as a chiral auxiliary in asymmetric synthesis reactions. Furthermore, this compound has been investigated for its potential applications in drug discovery, where it has shown promising results as a scaffold for the development of novel drugs. Moreover, this compound has been used in the preparation of various functional materials, including polymers and nanoparticles.
属性
IUPAC Name |
ethyl 6,6-dimethylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-12-8(11)7-5-10-6-9(2,3)13-7/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDUFUCXIYDVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2860206.png)
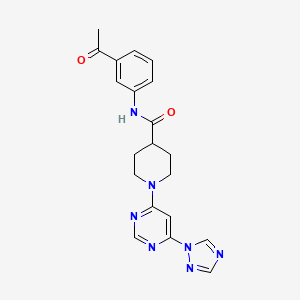
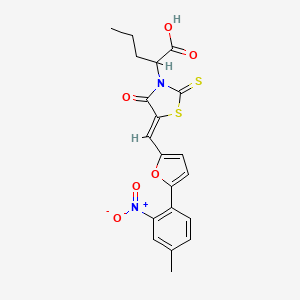
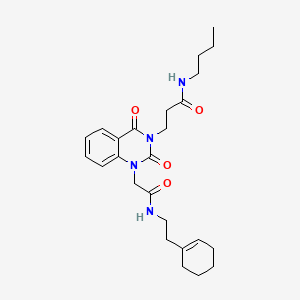
![2-(3-Methoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2860215.png)
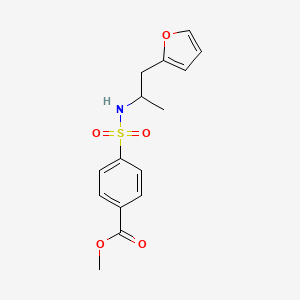
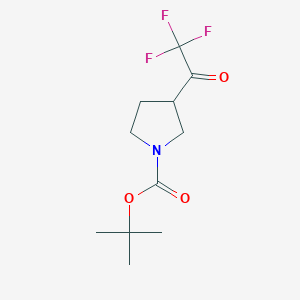
![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)
![Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate](/img/structure/B2860219.png)

![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)
![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2860227.png)
